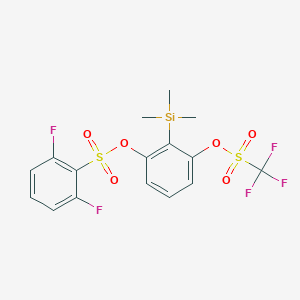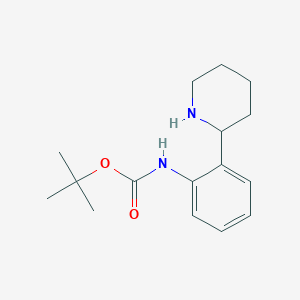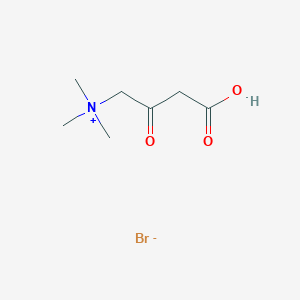
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide is a quaternary ammonium compound It is known for its unique structure, which includes a carboxyl group, a trimethylammonium group, and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of trimethylamine with a brominated carboxylic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide can undergo several types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also inhibit enzyme activities by binding to active sites or altering enzyme conformation. The exact molecular targets and pathways involved are still under investigation, but its effects on cellular processes are of significant interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium: This compound has a similar structure but with a propenyl group instead of an oxopropyl group.
3-Carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium: This compound includes an octanoyloxy group, making it more hydrophobic.
Uniqueness
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H14BrNO3 |
|---|---|
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
(3-carboxy-2-oxopropyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H13NO3.BrH/c1-8(2,3)5-6(9)4-7(10)11;/h4-5H2,1-3H3;1H |
Clé InChI |
SIRLRKPCJFDMBP-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(=O)CC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




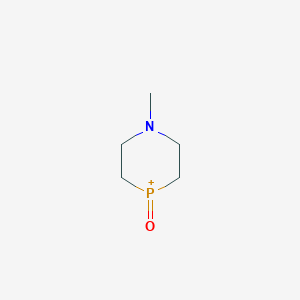
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

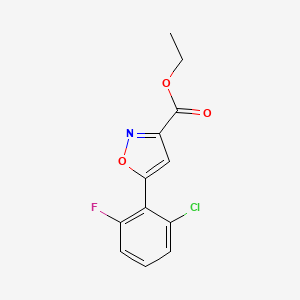
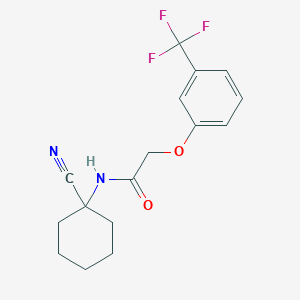
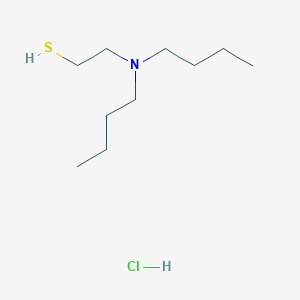
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
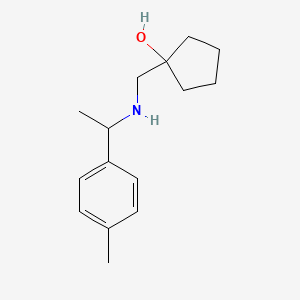

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
